7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
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Overview
Description
7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
The synthesis of 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the formation of the naphthyridine ring system. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the Fmoc group is present. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations
Scientific Research Applications
7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids and derivatives. These compounds share the Fmoc group but differ in their core structures and functional groups. For example:
Fmoc-Asp(OAll)-OH: An Fmoc-protected aspartic acid derivative.
Fmoc-Lys(Boc)-OH: An Fmoc-protected lysine derivative with a Boc protecting group. The uniqueness of 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid lies in its specific naphthyridine ring system, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C24H20N2O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C24H20N2O4/c27-23(28)21-12-25-11-15-13-26(10-9-16(15)21)24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-8,11-12,22H,9-10,13-14H2,(H,27,28) |
InChI Key |
HJFPCOIXPCMZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CN=CC(=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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